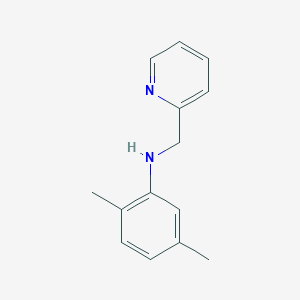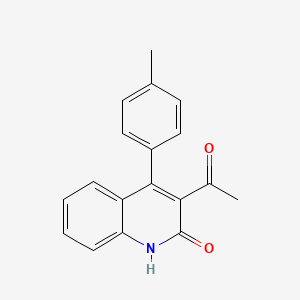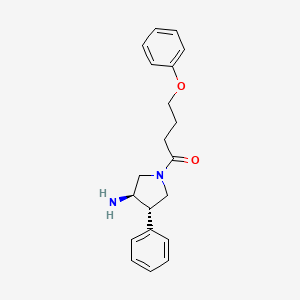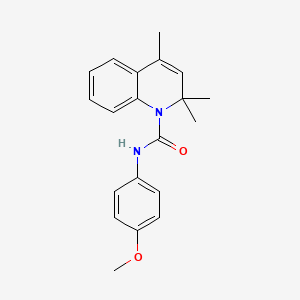![molecular formula C17H21N3OS B5676700 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of novel quinoline derivatives often involves microwave-assisted methods or traditional heating in polar solvents. For instance, novel substituted thiopyrano[2,3-b]quinolines were prepared from substituted 3-formyl-2-mercapto quinolines by reaction with ethyl acetoacetate, diethyl malonate, and ethyl cyanoacetate in the presence of piperidine, utilizing microwave irradiation or traditional heating methods (Nandeshwarappa et al., 2006; Vinoth, Vadivel, & Lalitha, 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques. For example, the structural and optical properties of certain quinoline derivatives have been studied, revealing that these compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including replacements of functional groups and conversions into oximes, hydrazones, and acrylic acid derivatives. These reactions facilitate the synthesis of fused quinolines and related compounds (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their structural and optical characteristics, have been analyzed through various methods. Investigations into thin films of quinoline derivatives have provided insights into their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds exhibit antimicrobial activities, which vary based on their structural configurations (Nandeshwarappa et al., 2006; Vinoth, Vadivel, & Lalitha, 2021).
Eigenschaften
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-11-14-10-13-6-2-3-7-15(13)19-17(14)22-12-16(21)20-8-4-1-5-9-20/h10H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPXYSUJPIWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(C=C3CCCCC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)


![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)

![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5676666.png)
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676695.png)